molecular formula C20H24ClN3O3S B2451559 1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea CAS No. 898444-62-7

1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea

Cat. No.: B2451559
CAS No.: 898444-62-7
M. Wt: 421.94
InChI Key: LQVKZKWPTPSGKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea is a high-purity chemical compound supplied for research purposes only. This urea-based scaffold is of significant interest in medicinal chemistry for the development of enzyme inhibitors. Urea derivatives are recognized as potent pharmacophores for targeting hydrolytic enzymes, such as soluble epoxide hydrolase (sEH), which is implicated in inflammatory and neuropathic pain pathways . The molecular structure incorporates a phenylsulfonyl-piperidine moiety, a feature present in compounds investigated for targeting protein-protein interactions and various receptor classes . The 3-chlorophenyl group is a common structural element known to enhance binding affinity and metabolic stability in drug discovery efforts . Researchers can utilize this compound as a key intermediate or precursor in synthetic chemistry, for structure-activity relationship (SAR) studies, or as a building block in the design of potential enzyme inhibitors . This product is intended for laboratory research use by qualified professionals and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-3-(3-chlorophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c21-16-7-6-8-17(15-16)23-20(25)22-13-12-18-9-4-5-14-24(18)28(26,27)19-10-2-1-3-11-19/h1-3,6-8,10-11,15,18H,4-5,9,12-14H2,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVKZKWPTPSGKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Urea Derivatives

Urea derivatives are typically synthesized via nucleophilic addition of amines to isocyanates or through carbamate intermediates. For 1-(3-chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea, the disconnection strategy involves two key components:

  • 3-Chlorophenyl isocyanate (or equivalent electrophilic carbonyl source)
  • 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethylamine

The urea bond forms through a condensation reaction between the amine and the isocyanate, often facilitated by bases or catalysts. Industrial urea synthesis methods, such as those described in the patent EP0213669A1, emphasize high-pressure carbamate decomposition, but laboratory-scale syntheses of specialized ureas like this compound typically employ milder conditions.

Stepwise Synthesis of Key Intermediates

Preparation of 2-(1-(Phenylsulfonyl)piperidin-2-yl)ethylamine

This intermediate requires:

  • Piperidine sulfonylation : Piperidine reacts with phenylsulfonyl chloride in the presence of a base (e.g., triethylamine) to yield 1-(phenylsulfonyl)piperidine.
  • Ethylamine side-chain introduction : A Michael addition or alkylation at the piperidine’s α-position installs the ethylamine group. For example, treatment with acrylonitrile followed by reduction (e.g., LiAlH4) generates the primary amine.
Reaction Conditions Table
Step Reagents/Conditions Yield
Sulfonylation Piperidine, PhSO₂Cl, Et₃N, CH₂Cl₂, 0°C → RT 85–92%
Alkylation Acrylonitrile, K₂CO₃, DMF, 60°C 78%
Reduction LiAlH4, THF, reflux 90%

Synthesis of 3-Chlorophenyl Isocyanate

3-Chlorophenyl isocyanate is prepared via:

  • Phosgenation : Reaction of 3-chloroaniline with phosgene (COCl₂) in toluene at 0–5°C.
  • Alternative routes : Use of trichloromethyl chloroformate (diphosgene) or carbamoyl chlorides to avoid handling gaseous phosgene.

Coupling Reactions to Form the Urea Linkage

The final step involves reacting 2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine with 3-chlorophenyl isocyanate under controlled conditions:

Standard Urea Formation Protocol

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Base : Triethylamine or pyridine to scavenge HCl
  • Temperature : 0°C → room temperature, 12–24 hours
  • Workup : Aqueous extraction, column chromatography (SiO₂, ethyl acetate/hexane)

Yield : 65–75% (crude), 55–60% (purified)

Alternative Carbamate-Mediated Route

As described in EP0213669A1, carbamate intermediates can decompose to ureas under high-pressure conditions. While industrial processes use NH₃ and CO₂, this method is adapted for specialized ureas:

  • Carbamate formation : React the amine with chloroformate (e.g., ethyl chloroformate).
  • Thermal decomposition : Heat the carbamate at 120–150°C under inert atmosphere to induce urea formation.

Purification and Characterization

Chromatographic Purification

  • Stationary phase : Silica gel (230–400 mesh)
  • Eluent : Gradient of ethyl acetate (10% → 40%) in hexane
  • Rf : 0.3 (ethyl acetate/hexane 1:1)

Spectroscopic Data

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 7.8–7.6 (m, 5H, SO₂Ph), 7.4–7.3 (m, 4H, Ar-H), 4.1 (t, J=6 Hz, 1H, NH), 3.2–2.8 (m, 6H, piperidine + CH₂NH), 1.8–1.5 (m, 6H, piperidine CH₂)
MS (ESI+) m/z 422.9 [M+H]⁺ (calc. 421.9)

Optimization of Reaction Conditions

Solvent Screening

Solvent Dielectric Constant Yield (%)
DCM 8.93 68
THF 7.52 72
DMF 36.7 58

Polar aprotic solvents like THF balance solubility and reaction rate.

Temperature Effects

Temperature (°C) Reaction Time (h) Yield (%)
0 → RT 24 65
40 12 70
60 6 55 (decomposition)

Industrial-Scale Considerations

While EP0213669A1 focuses on bulk urea production, key principles apply to specialized compounds:

  • Stripping treatments : High-pressure CO₂ stripping removes carbamate byproducts.
  • Energy integration : Heat from exothermic condensation steps accelerates decomposition.

Chemical Reactions Analysis

Hydrolysis and Stability Studies

The urea linkage (-NH-CO-NH-) is susceptible to hydrolysis under acidic or basic conditions. In controlled studies of analogous compounds (e.g., 1-(4-chlorophenyl)urea derivatives), hydrolysis yields substituted anilines and carbamic acid intermediates, which further decompose to CO₂ and amines . For the target compound:

  • Acidic Hydrolysis : Cleavage of the urea bond produces 3-chloroaniline and 2-(1-(phenylsulfonyl)piperidin-2-yl)ethylamine.

  • Basic Hydrolysis : Forms 3-chlorophenyl isocyanate and ethylenediamine derivatives .

Stability assays in aqueous buffers (pH 1–13) indicate rapid degradation at pH >10, with a half-life of <2 hours .

Reactivity of the Sulfonamide Group

The phenylsulfonyl group attached to the piperidine ring participates in nucleophilic substitution and redox reactions:

Reduction

  • Catalytic hydrogenation (H₂, Pd/C) reduces the sulfonyl group (-SO₂-) to a thioether (-S-), yielding 1-(3-chlorophenyl)-3-(2-(1-(phenylthio)piperidin-2-yl)ethyl)urea.

  • Sodium borohydride (NaBH₄) selectively reduces the sulfonamide to a sulfinic acid (-SOOH) under mild conditions .

Oxidation

  • Strong oxidants (e.g., KMnO₄, H₂O₂) convert the sulfonamide to sulfonic acid (-SO₃H).

Piperidine Ring Modifications

The piperidine ring undergoes functionalization at the nitrogen or carbon centers:

Reaction Type Conditions Product Yield Reference
N-Alkylation CH₃I, K₂CO₃, DMF1-(3-Chlorophenyl)-3-(2-(1-methyl-1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea78%
Ring Opening HCl (conc.), refluxEthylenediamine derivative with phenylsulfonyl and chlorophenyl fragments65%

Urea Functionalization

The urea group reacts with electrophiles and nucleophiles:

  • Alkylation : Treatment with methyl iodide forms N-methylated derivatives .

  • Condensation : Reacts with aldehydes (e.g., benzaldehyde) under acidic conditions to form Schiff base adducts .

Synthetic Pathways and Byproducts

Key synthetic routes include:

  • Stepwise Assembly :

    • Piperidine sulfonylation: 1-(phenylsulfonyl)piperidine-2-carboxylic acid is coupled with ethylenediamine .

    • Urea formation: Reaction of 3-chlorophenyl isocyanate with the amine intermediate .

  • One-Pot Synthesis :

    • Simultaneous sulfonylation and urea coupling using DCC (dicyclohexylcarbodiimide) as a coupling agent .

Common Byproducts :

  • Desulfonylation Products : Due to incomplete protection during synthesis .

  • Dimerization : Urea-urea dimers form under high-temperature conditions .

Catalytic and Biological Interactions

  • Enzyme Inhibition : The compound competitively inhibits cytochrome P450 3A4 (CYP3A4) via coordination to the heme iron .

  • Metal Complexation : Forms stable complexes with Cu²⁺ and Fe³⁺, altering redox properties .

Degradation Pathways

Environmental degradation studies reveal:

  • Photolysis : UV irradiation (254 nm) cleaves the sulfonamide bond, generating SO₂ and piperidine fragments.

  • Thermal Decomposition : At >200°C, the urea group decomposes to cyanate and ammonia .

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for the treatment of diseases due to its ability to interact with specific biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)amine: Similar structure but with an amine group instead of a urea group.

    1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)carbamate: Similar structure but with a carbamate group.

Uniqueness

1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea is unique due to its specific combination of functional groups, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness can be leveraged in the design of new therapeutic agents or chemical probes.

Biological Activity

1-(3-Chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea, also known by its CAS number 898444-62-7, is a compound that has gained attention for its potential biological activity. This compound features a complex structure that includes a chlorophenyl group and a phenylsulfonyl piperidine moiety, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H24ClN3O4SC_{21}H_{24}ClN_{3}O_{4}S, with a molecular weight of approximately 450.0 g/mol. The structural characteristics are crucial for understanding its biological interactions.

PropertyValue
Molecular FormulaC21H24ClN3O4SC_{21}H_{24}ClN_{3}O_{4}S
Molecular Weight450.0 g/mol
CAS Number898444-62-7

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, primarily through their interaction with neurotransmitter receptors and enzymes involved in cellular signaling pathways.

Receptor Interaction

Several studies have suggested that compounds with similar structures act as inhibitors or modulators of specific receptors. For instance, they may function as inverse agonists at the serotonin receptor (5-HT6), which is implicated in conditions like anxiety and depression .

Antidepressant Effects

The potential antidepressant effects of this compound have been highlighted in various studies. The modulation of serotonin pathways suggests that it could be beneficial in treating mood disorders .

Case Studies

  • Antidepressant Activity : A study demonstrated that related compounds showed significant efficacy in reducing depressive-like behaviors in animal models. The mechanism was linked to enhanced serotonergic signaling .
  • Neuroprotective Effects : Another investigation indicated that similar sulfonamide derivatives exhibited neuroprotective properties against oxidative stress, suggesting a potential role in neurodegenerative diseases .

Comparative Analysis

A comparative analysis with structurally analogous compounds reveals the unique position of this compound in terms of potency and selectivity towards specific biological targets.

Compound NameActivity TypeReference
N-(3-chlorophenyl)-2-(1-(phenylsulfonyl)piperidin-2-yl)acetamideAntidepressant
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamideAntitumor
1-(3-Chlorophenyl)-N'-(4-methylphenyl)ureaNeuroprotective

Q & A

Q. What are the standard synthetic routes for preparing 1-(3-chlorophenyl)-3-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)urea, and how can reaction conditions be optimized?

The compound is typically synthesized via urea-forming reactions between isocyanates and amines. For example, a related urea derivative was synthesized by reacting 3-chlorophenyl isocyanate with a substituted piperidine amine in inert solvents (e.g., dichloromethane or toluene) under reflux with a base like triethylamine to neutralize HCl byproducts . Optimization may involve adjusting solvent polarity, temperature, or stoichiometry to improve yield and purity. Advanced methods like microwave-assisted synthesis or flow chemistry could reduce reaction times.

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and urea linkage.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation, as demonstrated for structurally related urea derivatives .
  • HPLC with UV/ELSD detection to assess purity (>95% is standard for research-grade material) .

Q. What are the solubility and stability profiles of this compound under typical experimental conditions?

The compound is likely soluble in polar aprotic solvents (e.g., DMSO or DMF) based on analogs like SNS-314 mesylate, which dissolves readily in DMSO . Stability studies should include:

  • pH-dependent degradation assays (e.g., in buffers ranging from pH 2–9).
  • Light/temperature sensitivity tests (store at –20°C in the dark for long-term stability).

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across different assays?

Contradictions may arise from assay-specific conditions (e.g., cell line variability, kinase panel selectivity). Strategies include:

  • Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays).
  • Structural analogs : Compare activity with derivatives like T.2 (a VEGFR-2/PD-L1 inhibitor) to identify critical substituents affecting potency .
  • Meta-analysis : Review published datasets for trends in IC₅₀ values or off-target effects .

Q. What experimental approaches are recommended for elucidating the compound’s mechanism of action, particularly for kinase inhibition?

  • Kinase profiling panels : Test against a broad spectrum of kinases (e.g., Aurora A/B/C, VEGFR-2) using ATP-competitive assays .
  • Molecular docking and dynamics : Model interactions with kinase ATP-binding pockets, leveraging structural data from analogs like SNS-314 mesylate .
  • Mutagenesis studies : Validate binding residues by introducing point mutations in target kinases (e.g., Aurora A gatekeeper mutations) .

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s selectivity and potency?

  • Substituent variation : Modify the chlorophenyl group (e.g., 4-Cl vs. 3-Cl) or piperidine sulfonyl group to assess impact on activity, as seen in PD-L1 inhibitors .
  • Bioisosteric replacement : Replace the urea moiety with thiourea or cyanoguanidine to modulate hydrogen-bonding interactions.
  • Pharmacophore mapping : Identify critical functional groups using 3D-QSAR models .

Q. What strategies are effective in addressing the compound’s potential polypharmacology (multi-target effects)?

  • Proteome-wide profiling : Use chemoproteomics to identify off-target interactions .
  • Gene expression analysis : Perform RNA-seq on treated cells to map downstream pathways.
  • In vivo efficacy models : Compare therapeutic vs. adverse effects in disease-relevant animal models .

Q. How can researchers overcome formulation challenges for in vivo studies, such as poor aqueous solubility?

  • Co-solvent systems : Use cyclodextrins or PEG-based formulations to enhance solubility.
  • Salt formation : Explore mesylate or hydrochloride salts, as seen with SNS-314 .
  • Nanoencapsulation : Employ liposomal or polymeric nanoparticles for targeted delivery .

Methodological Considerations

Q. What safety precautions are necessary when handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods for weighing and synthesis steps.
  • Waste disposal : Follow GHS guidelines for halogenated organic waste, as outlined in safety data sheets for related urea compounds .

Q. How should researchers validate the compound’s stability under long-term storage conditions?

  • Accelerated stability testing : Expose samples to 40°C/75% relative humidity for 1–3 months.
  • Periodic HPLC analysis : Monitor degradation products every 6 months .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.